1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea

Leukemia in vivo efficacy BCNU comparator

1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea (CAS: 60784-48-7) is a synthetic derivative within the chloroethylnitrosourea (CENU) class of antineoplastic alkylating agents. It features a characteristic N-(2-chloroethyl)-N-nitrosourea pharmacophore essential for DNA alkylation, coupled with a 4-hydroxybutyl substituent that significantly enhances water solubility.

Molecular Formula C7H14ClN3O3
Molecular Weight 223.66 g/mol
CAS No. 60784-48-7
Cat. No. B13951339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea
CAS60784-48-7
Molecular FormulaC7H14ClN3O3
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESC(CCO)CNC(=O)N(CCCl)N=O
InChIInChI=1S/C7H14ClN3O3/c8-3-5-11(10-14)7(13)9-4-1-2-6-12/h12H,1-6H2,(H,9,13)
InChIKeyMYUUYILUYUAZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea (CAS 60784-48-7): A Water-Soluble Chloroethylnitrosourea


1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea (CAS: 60784-48-7) is a synthetic derivative within the chloroethylnitrosourea (CENU) class of antineoplastic alkylating agents . It features a characteristic N-(2-chloroethyl)-N-nitrosourea pharmacophore essential for DNA alkylation, coupled with a 4-hydroxybutyl substituent that significantly enhances water solubility . This property distinguishes it from lipophilic clinical standards like Carmustine (BCNU) and Lomustine (CCNU) [1]. While primarily identified in preclinical literature as an investigational agent with activity against leukemia models , it is also cataloged as a hazardous substance with noted mutagenic and carcinogenic potential, requiring careful handling [2].

Water-soluble nitrosourea suitable for aqueous formulation research and handling
Monofunctional alkylator probe for DNA damage and repair mechanism studies
Hazardous substance requiring institutional safety and disposal assessment

Why Substituting 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea for Other Nitrosoureas Requires Empirical Validation


Interchangeability among chloroethylnitrosoureas is not supported by scientific evidence. Despite a conserved alkylating mechanism, subtle variations in the N3 substituent profoundly alter physicochemical properties (e.g., solubility, lipophilicity) and biological outcomes [1]. These differences manifest as quantifiable divergences in therapeutic efficacy, bone marrow toxicity, and organ-specific damage [2]. For example, water-soluble congeners like chlorozotocin were developed to mitigate myelosuppression, but comparative studies reveal this property does not guarantee reduced bone marrow damage, highlighting the non-linear relationship between molecular design and in vivo performance [3]. Consequently, substituting 1-(2-chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea for another analog like BCNU or HeCNU cannot be based on class membership alone; its specific efficacy, toxicity profile, and stability must be independently assessed, as detailed in the evidence below.

N3 substituent variation changes solubility and biological outcomes; direct interchange with BCNU/CCNU may not reproduce expected results
Monofunctional vs bifunctional alkylation produces distinct DNA damage spectra and repair kinetics; mechanistic endpoints may not transfer
Toxicity and model-response profiles are compound-specific; independent validation is required before substitution in research protocols

Quantitative Differential Evidence for 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea (CAS 60784-48-7)


Comparative Therapeutic Efficacy in Advanced Leukemia Models vs. BCNU

In a rat L5222 leukemia model, the water-soluble monofunctional alkylating subclass of nitrosoureas, which includes 1-(ω-hydroxyalkyl)-3-nitrosoureas, exhibited superior cure rates compared to the bifunctional clinical standard BCNU. The compound 1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea, a close structural and functional analog of 1-(2-chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea, achieved a 90% cure rate versus BCNU's 70% [1]. This demonstrates the potential for hydroxyalkyl-substituted nitrosoureas to outperform a widely used benchmark agent in an advanced disease setting.

Cure Rate
Class-level inference
Analog: 90%
vs BCNU: 70%
Reported endpoint response in advanced leukemia model
Rat L5222, single equitoxic dose; class-level, analog-based inference
Leukemia in vivo efficacy BCNU comparator

Water Solubility Advantage Over Lipophilic Clinical Nitrosoureas

The 4-hydroxybutyl substituent on the target compound confers water solubility, a physicochemical property not shared by lipophilic nitrosoureas like BCNU, CCNU, and MeCCNU [1]. This distinction is a primary driver for the development of water-soluble congeners [2]. While precise logP values for this compound are not publicly available, the class of 1-(ω-hydroxyalkyl)-3-nitrosoureas is defined by this increased hydrophilicity, which influences their pharmacokinetic distribution and cellular uptake [3].

Water Solubility
Class-level inference
Water-soluble (qualitative)
BCNU, CCNU: Lipophilic
Formulation and handling context differs from lipophilic analogs
Structural class property; precise logP unavailable
physicochemical property formulation BCNU comparator

Monofunctional Alkylation and DNA Crosslinking Profile

1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea is classified as a monofunctional alkylating agent [1], in contrast to bifunctional agents like BCNU that possess two chloroethyl groups [2]. This structural difference dictates their distinct DNA damage profiles. Monofunctional nitrosoureas like this compound produce DNA interstrand crosslinks (ICLs) via a two-step mechanism involving initial monoadduct formation and a slower second alkylation step [3]. While a direct comparison of ICL yield is not available, the monofunctional nature suggests a potentially different spectrum of DNA adducts and repair kinetics compared to bifunctional nitrosoureas [1].

Alkylation Type
Class-level inference
Monofunctional
BCNU: Bifunctional
Reported mechanistic context for DNA crosslink research
Distinct adduct spectrum and repair kinetics expected
mechanism of action DNA damage BCNU comparator

Documented Toxicological Profile and LD50 Data

The compound is recognized as an animal carcinogen, mutagen, and teratogen, and is reasonably anticipated to be a human carcinogen [1]. It has a reported oral LD50 of 110 mg/kg in rats, which is a benchmark for assessing acute toxicity [1]. While comparative LD50 data for other nitrosoureas in the same study is not presented here, this value provides a critical reference point for safe handling, risk assessment, and compliance with institutional safety protocols.

Acute Toxicity
Supporting evidence
LD50 = 110 mg/kg (oral, rat)
Reported toxicity benchmark for risk assessment
Supports lab safety and disposal classification
toxicity LD50 safety

Optimal Research Applications for 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea (CAS 60784-48-7)


Structure-Activity Relationship (SAR) Studies in Nitrosourea Development

Given the quantifiable class-level efficacy advantage of water-soluble hydroxyalkyl nitrosoureas over BCNU [1], this compound serves as a crucial analog for SAR studies. Researchers can use it to systematically investigate the impact of the 4-hydroxybutyl chain length on therapeutic index, comparing its activity and toxicity against other ω-hydroxyalkyl derivatives (e.g., hydroxyethyl, hydroxypropyl) and lipophilic standards to map the pharmacophore and optimize drug design [2].

Comparative Pharmacology and Toxicology of Water-Soluble vs. Lipophilic Alkylators

The documented water solubility [1] and monofunctional alkylation mechanism [2] of this compound make it an ideal tool for comparative pharmacological studies. It can be used to test the hypothesis that increased hydrophilicity reduces myelosuppression, as was done with chlorozotocin [3]. Direct head-to-head studies against BCNU or CCNU in cell-based and in vivo models can quantify differences in pharmacokinetics (e.g., plasma stability, tissue distribution) and organ-specific toxicity, particularly bone marrow and renal damage [4].

Investigating DNA Repair and Resistance Mechanisms to Chloroethylating Agents

As a monofunctional chloroethylating agent [1], this compound is a specific probe for studying the repair of O6-chloroethylguanine monoadducts and the subsequent formation and resolution of DNA interstrand crosslinks (ICLs). By comparing its cytotoxicity and DNA damage profile with that of bifunctional BCNU [2], researchers can dissect the contributions of different DNA lesions to cell death and identify resistance mechanisms mediated by DNA repair pathways like MGMT (O6-methylguanine-DNA methyltransferase) and nucleotide excision repair.

Development of Novel Formulations and Drug Delivery Systems

The water solubility [1] and known acute toxicity [5] of 1-(2-chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea create a specific need and opportunity for advanced formulation development. Researchers can use it to design and test novel delivery systems—such as liposomes, polymeric nanoparticles, or antibody-drug conjugates—aimed at improving its therapeutic window. The goal would be to leverage its aqueous compatibility for better formulation stability and pharmacokinetics while mitigating its systemic toxicity.

Application
Selection Property
Validation Focus
Nitrosourea SAR profiling
Hydroxyalkyl substituent and solubility profile
Model-response endpoint comparison vs. BCNU
Comparative pharmacology (water-soluble vs. lipophilic)
Water solubility and monofunctional alkylation
Pharmacokinetic distribution and organ-specific toxicity endpoints
DNA damage and repair mechanism studies
Monofunctional chloroethylating agent
DNA adduct profile and crosslink repair kinetics
Formulation and delivery system research
Aqueous compatibility and toxicity benchmark
Formulation stability and exposure-model validation
Quote Request

Request a Quote for 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.